

Application Notes: Quantitative PCR for Human VHL Gene Expression Analysis

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Compound of Interest		
Compound Name:	Vhr1	
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Introduction

The von Hippel-Lindau (VHL) tumor suppressor gene is a critical component in cellular oxygen sensing and is frequently inactivated in a variety of cancers, most notably in clear cell renal cell carcinoma (ccRCC). The VHL protein (pVHL) is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of hypoxia-inducible factor (HIF- α) for proteasomal degradation in the presence of oxygen. Loss of VHL function leads to the stabilization of HIF- α , even under normoxic conditions, promoting angiogenesis, cell proliferation, and metabolic reprogramming, which are hallmarks of cancer. Therefore, the accurate quantification of VHL gene expression is crucial for basic research, drug discovery, and clinical diagnostics. This document provides a detailed protocol for the analysis of human VHL gene expression using quantitative real-time PCR (qPCR).

Principle of the Assay

This protocol employs a two-step reverse transcription quantitative PCR (RT-qPCR) method. First, total RNA is extracted from cultured human cells and reverse transcribed into complementary DNA (cDNA). The resulting cDNA is then used as a template for qPCR with SYBR Green chemistry for the detection and quantification of the VHL transcript. The expression level of VHL is normalized to the expression of stably expressed reference genes to correct for variations in RNA input and reverse transcription efficiency.

Quantitative PCR Primers



The following tables summarize the validated qPCR primers for the human VHL gene and recommended reference genes.

Table 1: Human VHL qPCR Primers

Gene	Forward Primer (5'-3')	Reverse Primer (5'-3')	Amplicon Size (bp)
VHL	GCTGCCCGTATGGC TCAACT	CGTACCTCGGTAGC TGTGGATG	94

Table 2: Human Reference Gene qPCR Primers

Gene	Forward Primer (5'-3')	Reverse Primer (5'-3')
ACTB	CACCATTGGCAATGAGCGG TTC	AGGTCTTTGCGGATGTCCA CGT
GAPDH	GAAGGTGAAGGTCGGAGTC A	GAAGATGGTGATGGGATTTC
RPL13A	CCTGGAGGAGAAGAGGAAA GAGA	TTGAGGACCTCTGTGTATTT GTCAA

Experimental Protocols

I. Total RNA Extraction from Cultured Human Cells

This protocol is for the extraction of total RNA from cultured human cells using a TRIzol-based method.

Materials:

- Cultured human cells
- · Phosphate-buffered saline (PBS), ice-cold
- TRIzol® reagent



- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- RNase-free microcentrifuge tubes
- Microcentrifuge

Protocol:

- Cell Lysis:
 - For adherent cells, aspirate the cell culture medium and wash the cells once with ice-cold PBS. Aspirate the PBS. Add 1 mL of TRIzol® reagent directly to the culture dish (for a 10 cm dish) and scrape the cells.
 - For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and wash once with ice-cold PBS. Resuspend the cell pellet in 1 mL of TRIzol® reagent.
- Phase Separation:
 - Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
 - Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent used. Cap the tube securely and shake vigorously for 15 seconds.
 - Incubate at room temperature for 2-3 minutes.
 - Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
- RNA Precipitation:



- Transfer the aqueous phase to a fresh tube.
- Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used.
- Incubate samples at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.

RNA Wash:

- Remove the supernatant.
- Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol® reagent used.
- Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

RNA Solubilization:

- Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
- Dissolve the RNA pellet in an appropriate volume (e.g., 20-50 μL) of RNase-free water by passing the solution a few times through a pipette tip.
- Quantification and Quality Control:
 - Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
- II. Reverse Transcription (cDNA Synthesis)

This protocol describes the synthesis of cDNA from total RNA.

Materials:

Total RNA (up to 1 μg)



- Reverse Transcriptase
- dNTP mix (10 mM each)
- Random primers or Oligo(dT) primers
- RNase inhibitor
- RNase-free water
- Thermocycler

Protocol:

- Reaction Setup:
 - In an RNase-free tube on ice, prepare the following reaction mixture:
 - Total RNA: 1 μg
 - Primer (Random hexamers or Oligo(dT)): 1 μL
 - dNTP mix (10 mM): 1 μL
 - RNase-free water: to a final volume of 13 μL
- Denaturation and Annealing:
 - Mix gently and briefly centrifuge.
 - Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
- Reverse Transcription Reaction:
 - Add the following components to the annealed RNA mixture:
 - 5X Reaction Buffer: 4 μL
 - RNase Inhibitor: 1 μL



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■ Reverse Transcriptase: 1 µL			
RNase-free water: 1 μL			
• Incubation:			
 Mix gently and briefly centrifuge. 			
 Incubate at 25°C for 10 minutes, followed by 50°C for 50 minutes. 			
• Inactivation:			
 Inactivate the enzyme by heating at 85°C for 5 minutes. 			
• Storage:			
 The resulting cDNA can be stored at -20°0 	C.		
III. Quantitative PCR (qPCR)			
This protocol outlines the qPCR procedure using SYBR Green chemistry.			
Materials:			
• cDNA template			
 Forward and reverse primers (10 μM stock) 			
2X SYBR Green qPCR Master Mix			

- Nuclease-free water
- qPCR instrument
- qPCR plates/tubes

Protocol:

• Reaction Setup:



- \circ Prepare a master mix for the number of reactions to be performed, including no-template controls. For each 20 μ L reaction:
 - 2X SYBR Green qPCR Master Mix: 10 μL
 - Forward Primer (10 μM): 0.5 μL
 - Reverse Primer (10 μM): 0.5 μL
 - Nuclease-free water: 4 μL
 - cDNA template: 5 μL (diluted as appropriate)
- qPCR Cycling Conditions:
 - Set up the qPCR instrument with the following cycling program:
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 60 seconds
 - Melt Curve Analysis: Perform as per the instrument's instructions to verify the specificity of the amplification products.

IV. Data Analysis

The relative expression of the VHL gene is calculated using the $\Delta\Delta$ Ct method.

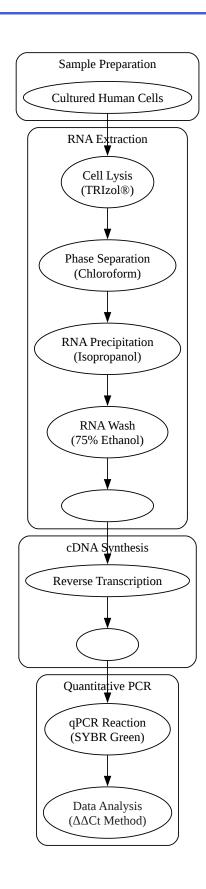
- Calculate ΔCt: For each sample, calculate the difference between the Ct value of the VHL gene and the Ct value of the reference gene(s).
 - ΔCt = Ct(VHL) Ct(Reference Gene)
- Calculate $\Delta\Delta$ Ct: For each experimental sample, subtract the Δ Ct of the control sample.



- $\Delta\Delta$ Ct = Δ Ct(Experimental Sample) Δ Ct(Control Sample)
- Calculate Fold Change: The fold change in VHL expression is calculated as $2-\Delta\Delta Ct$.

Visualizations





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